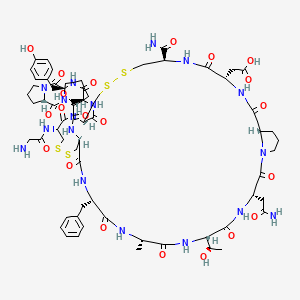
Methyl Stearate-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Stearate-1-13C is a major component of biodiesel fuel. It also exists as a major component of soy and rapeseed oil methyl ester fuels, which can also serve as a main source of biodiesel production . It is a saturated methyl ester and a representative key molecule of biodiesel fatty acid methyl esters (FAMEs) produced from vegetable oils . It occurs naturally in clove oil .
Synthesis Analysis
This compound is synthesized from vegetable oils or animal fats (feedstocks) by transesterification reactions . The process involves the reaction of the feedstock with an alcohol (like methanol) in the presence of a catalyst to produce the ester (biodiesel) and glycerol .Molecular Structure Analysis
The molecular formula of this compound is C19H38O2 . It has a molecular weight of 299.5 g/mol . The structure of this compound can be represented by the SMILES notation as CCCCCCCCCCCCCCCCC13COC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 299.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 17 . The exact mass and the monoisotopic mass of this compound are 299.290535286 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 21 .Aplicaciones Científicas De Investigación
Microbiological Oxidation and Stereospecificity
Research has demonstrated that Methyl Stearate-1-13C is used in studying microbiological oxidation processes. It has been observed that during the oxidation of stearic acid, ω-hydroxylation and ω-1-hydroxylation are independent reactions involving direct substitution of a hydrogen atom by a hydroxy-group. These processes have been found to be stereospecific, occurring with retention of configuration. This suggests a kinetic isotope effect during the hydroxylation of this compound (Jones, 1968).
NMR Spectroscopy of Fatty Acid Methyl Esters
This compound is significant in the field of nuclear magnetic resonance (NMR) spectroscopy. Studies have assigned chemical shifts to separate signals in the 13C NMR spectra of various fatty acid methyl esters, including this compound. This allows for distinguishing isomeric hydroxy, acetoxy, and oxo stearates by their 13C spectra (Tulloch & Mazurek, 1976).
Phase Change Material Preparation
This compound has been utilized in the preparation of composite phase change materials (CPCMs). Research in this area focuses on optimizing mixtures of this compound for effective thermal storage, demonstrating its potential in energy conservation applications (Xu et al., 2014).
Lipid Hydrogenation Studies
The compound has been used in lipid hydrogenation studies. A specific investigation demonstrated the efficiency of hydrogenating 14C-labeled fatty acid methyl esters to Methyl Stearate, highlighting its applicability in analytical chemistry and biochemistry (Appelqvist, 1972).
Lipid Absorption and Metabolism
This compound has been employed in studies examining the absorption of fatty acids. Research has quantified the absorption efficiency of 13C-labeled stearic acid, providing insights into lipid metabolism and nutrition (Jones, Pencharz, & Clandinin, 1985).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl Stearate-1-13C is a 13C labelled methyl ester
Biochemical Pathways
This compound may be involved in lipid metabolism pathways. Upon hydrolysis, it releases stearic acid, a long-chain fatty acid, which can be further metabolized through β-oxidation to produce Acetyl-CoA, a key molecule in energy metabolism .
Pharmacokinetics
As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract, distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other metabolites, and specific conditions within the body .
Análisis Bioquímico
Molecular Mechanism
It’s known that it exerts its effects at the molecular level
Dosage Effects in Animal Models
The effects of Methyl Stearate-1-13C vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It could interact with transporters or binding proteins, and could have effects on its localization or accumulation
Propiedades
IUPAC Name |
methyl (113C)octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUJPJOZXNMSJ-QHPTYGIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676038 |
Source


|
| Record name | Methyl (1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167388-13-8 |
Source


|
| Record name | Methyl (1-~13~C)octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

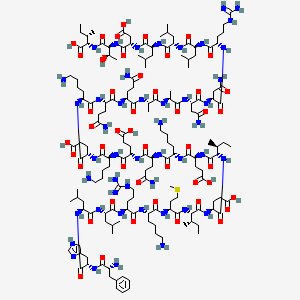
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
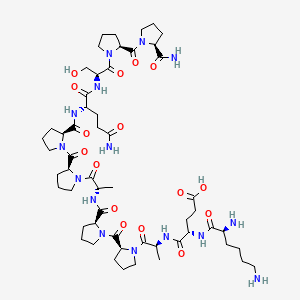
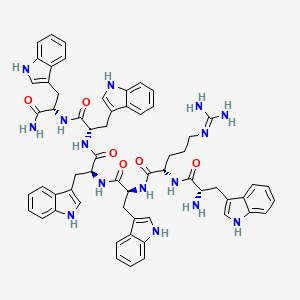
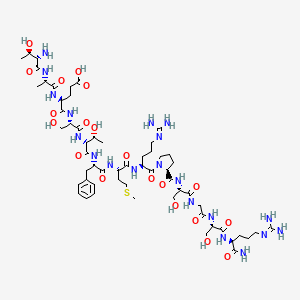

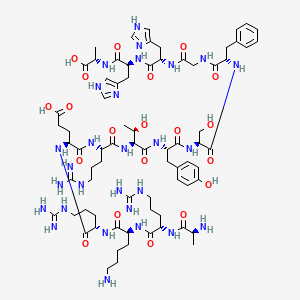
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

